(2-Chloro-4-methylpyrimidin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-methylpyrimidin-5-yl)methanamine: is an organic compound with the molecular formula C6H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylpyrimidin-5-yl)methanamine typically involves the chlorination of 4-methylpyrimidine followed by the introduction of a methanamine group. One common method involves the reaction of 4-methylpyrimidine with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. This is followed by the reaction with methanamine to introduce the methanamine group at the 5-position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and methanamine introduction steps .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-methylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: N-oxides of the original compound.
Reduction Products: Amines derived from the reduction of the pyrimidine ring.
Scientific Research Applications
Chemistry: (2-Chloro-4-methylpyrimidin-5-yl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules. It helps in understanding the binding mechanisms and effects of pyrimidine-based drugs .
Medicine: Its derivatives are investigated for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Chloro-4-methylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For example, in antimicrobial applications, it may inhibit the synthesis of nucleic acids in bacteria, leading to cell death .
Comparison with Similar Compounds
(5-Methylpyridin-2-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
(2-Methylpyrimidin-5-yl)methanamine: Lacks the chlorine atom at the 2-position.
(4-Chloropyrimidin-2-yl)methanamine: Chlorine atom is at the 4-position instead of the 2-position.
Uniqueness: (2-Chloro-4-methylpyrimidin-5-yl)methanamine is unique due to the presence of both a chlorine atom and a methanamine group on the pyrimidine ring.
Properties
Molecular Formula |
C6H8ClN3 |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(2-chloro-4-methylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4-5(2-8)3-9-6(7)10-4/h3H,2,8H2,1H3 |
InChI Key |
OSYOFEAWLQPJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.